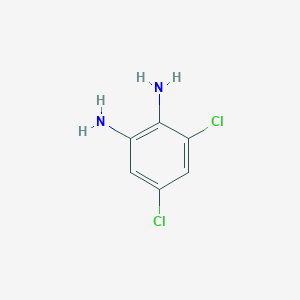

3,5-Dichlorobenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichlorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPGZWRHHRUXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401476 | |

| Record name | 3,5-dichlorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5233-04-5 | |

| Record name | 3,5-dichlorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5233-04-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 3,5-Dichlorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dichlorobenzene-1,2-diamine. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical Properties

This compound, a substituted aromatic diamine, is a solid at room temperature.[1] Its fundamental physical characteristics are summarized in the table below, providing a quick reference for laboratory and development settings.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂ | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| Melting Point | 60-65 °C | [1] |

| 63 °C | [2] | |

| Boiling Point (Predicted) | 304.66 °C | [1] |

| Physical Form | Solid | [1] |

Experimental Protocols

Accurate determination of physical properties is critical for the consistent application of a chemical compound. The following sections detail generalized, standard laboratory procedures for measuring the key physical properties of aromatic diamines like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle[5]

Procedure:

-

A small sample of the compound is finely ground using a mortar and pestle.[5]

-

The open end of a capillary tube is pressed into the powdered sample.[2]

-

The tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4]

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

-

The sample is heated at a steady rate (e.g., 10-20 °C per minute for a preliminary measurement, then 1-2 °C per minute for an accurate measurement).[5]

-

The temperature at which the first liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.[2]

Boiling Point Determination (Micro Reflux Method)

For compounds that are liquid at higher temperatures, the boiling point is a fundamental physical constant. Given that this compound is a solid with a relatively high predicted boiling point, this method would be applicable if the compound were in a molten state.

Apparatus:

-

Small test tube or reaction vial

-

Heating block or oil bath

-

Thermometer

-

Condenser (for larger volumes) or a cold finger[6]

Procedure:

-

A small amount of the substance (a few milliliters) is placed in the test tube.[7]

-

The apparatus is assembled so that the thermometer bulb is positioned in the vapor phase above the liquid, not submerged in it.[6]

-

The sample is heated gently until it boils and a reflux ring of condensing vapor is observed on the walls of the test tube.

-

The temperature is recorded when the reflux ring is stable and the temperature reading on the thermometer remains constant. This is the boiling point of the substance at the prevailing atmospheric pressure.[6][8]

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Apparatus:

-

Test tubes[9]

-

Vortex mixer or stirring apparatus

-

Graduated cylinders or pipettes

Procedure:

-

A small, accurately weighed amount of the solid compound (e.g., 10 mg) is placed into a test tube.[9]

-

A known volume of the solvent (e.g., 1 mL) is added to the test tube.[9]

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.[9]

-

The mixture is allowed to stand, and a visual observation is made to determine if the solid has completely dissolved.

-

If the solid dissolves, more solute is added incrementally until saturation is reached. If the solid does not dissolve, the mixture can be gently warmed to assess temperature effects on solubility.

-

Solubility is typically expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds such as benzimidazoles and quinoxalines.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a corresponding nitroaniline precursor.

Reaction Scheme: 2,4-dichloro-6-nitroaniline is reduced using a reducing agent such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).

Procedure:

-

A mixture of 2,4-dichloro-6-nitroaniline and an excess of SnCl₂ is stirred in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

Concentrated hydrochloric acid is added, and the mixture is heated (e.g., to 75-80 °C) for a period of time (e.g., 2 hours).

-

After cooling, the reaction mixture is neutralized with a base (e.g., potassium hydroxide) to a pH of 9.

-

The product is extracted with an organic solvent (e.g., ether).

-

The combined organic extracts are dried over a drying agent (e.g., sodium hydroxide pellets).

-

The solvent is evaporated to yield the crude 1,2-diamino-3,5-dichlorobenzene.

Quinoxaline Synthesis Workflow

A characteristic reaction of o-phenylenediamines is their condensation with 1,2-dicarbonyl compounds to form quinoxalines. This reaction is a reliable method for the synthesis of a wide range of substituted quinoxaline derivatives.

Caption: Workflow for the synthesis of a substituted quinoxaline.

References

- 1. researchgate.net [researchgate.net]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. athabascau.ca [athabascau.ca]

- 4. community.wvu.edu [community.wvu.edu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. youtube.com [youtube.com]

- 9. drive.uqu.edu.sa [drive.uqu.edu.sa]

An In-depth Technical Guide to 3,5-Dichlorobenzene-1,2-diamine: A Key Building Block for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzene-1,2-diamine, a halogenated aromatic diamine, serves as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Its unique substitution pattern, featuring two amino groups in ortho position and two chlorine atoms in meta positions, offers a versatile scaffold for the construction of complex molecules, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents. The strategic placement of the chloro substituents can influence the physicochemical properties and biological activity of the resulting derivatives, making this compound a subject of interest for researchers in drug discovery.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₆H₆Cl₂N₂. The molecule consists of a benzene ring substituted with two adjacent amino groups and two chlorine atoms at positions 3 and 5. The presence of both electron-donating amino groups and electron-withdrawing chlorine atoms influences its reactivity in chemical transformations.[1]

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₆Cl₂N₂ | |

| Molecular Weight | 177.03 g/mol | |

| CAS Number | 5233-04-5 | |

| Appearance | Solid | |

| Melting Point | 60-65 °C | |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

| SMILES | Nc1cc(Cl)cc(Cl)c1N | |

| InChI | 1S/C6H6Cl2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a corresponding nitro-substituted precursor. A common laboratory-scale synthesis involves the reduction of 2,4-dichloro-6-nitroaniline.

Experimental Protocol: Reduction of 2,4-dichloro-6-nitroaniline

This protocol outlines a method for the synthesis of this compound.

Materials:

-

2,4-dichloro-6-nitroaniline

-

Stannous chloride (SnCl₂)

-

Hydrochloric acid (HCl)

-

Potassium hydroxide (KOH) solution (50%)

-

Diethyl ether

-

Sodium hydroxide pellets

Procedure:

-

A mixture of 2,4-dichloro-6-nitroaniline and stannous chloride is mechanically stirred under a nitrogen atmosphere.

-

Hydrochloric acid is added to the mixture.

-

The mixture is warmed to 75-80 °C for 2 hours.

-

After warming, the mixture is cooled in an ice bath.

-

The cooled mixture is neutralized to a pH of 9 with a 50% potassium hydroxide solution.

-

The product is extracted with diethyl ether (3 x 150 ml).

-

The combined organic extracts are dried over sodium hydroxide pellets and then filtered.

-

The solvent is evaporated to yield this compound.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of heterocyclic compounds, particularly benzimidazoles and quinoxalines. These scaffolds are present in numerous molecules with a wide range of biological activities and are of significant interest to the pharmaceutical industry.

Synthesis of Bioactive Heterocycles

The ortho-diamine functionality of this compound allows for facile condensation reactions with various electrophiles to form five- and six-membered heterocyclic rings.

1. Benzimidazole Synthesis:

Benzimidazoles are a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The general synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

2. Quinoxaline Synthesis:

Quinoxalines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory and potential anti-HIV properties.[2] The synthesis of quinoxalines is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

The following diagram illustrates the general synthetic workflow for producing bioactive benzimidazole and quinoxaline derivatives from this compound.

Caption: Synthetic workflow from this compound.

Role in Kinase Inhibitor Synthesis

While specific examples directly utilizing this compound are not extensively documented in publicly available literature, the broader class of dichlorophenylamines are key components in the synthesis of various kinase inhibitors. For instance, dichlorophenyl moieties are found in inhibitors of Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy. The dichloro-substitution pattern can contribute to potent and selective binding to the kinase active site. The general principle involves incorporating the dichlorophenyl group into a larger scaffold that is designed to interact with the ATP-binding pocket of the target kinase.

Conclusion

This compound is a synthetically versatile and commercially available building block that holds significant potential for the development of novel bioactive molecules. Its ability to readily form key heterocyclic scaffolds such as benzimidazoles and quinoxalines makes it a valuable tool for medicinal chemists. Further exploration of derivatives of this compound is warranted to uncover new therapeutic agents targeting a range of diseases. This guide provides a foundational understanding of its properties and applications, intended to facilitate further research and development in this area.

References

In-Depth Technical Guide: 3,5-Dichlorobenzene-1,2-diamine (CAS: 5233-04-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzene-1,2-diamine, with the CAS number 5233-04-5, is a chlorinated aromatic diamine that serves as a valuable building block in organic synthesis.[1] Its unique substitution pattern, featuring two amino groups in ortho position and two chlorine atoms in meta positions relative to each other, makes it a key intermediate for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles. These resulting structures are of significant interest in medicinal chemistry due to their wide range of biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of this compound, with a focus on its role in the development of potential therapeutic agents.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 5233-04-5 | [2] |

| Molecular Formula | C₆H₆Cl₂N₂ | [2] |

| Molecular Weight | 177.03 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 60-65 °C | [3] |

| Synonyms | 3,5-Dichloro-1,2-phenylenediamine | [3] |

Safety Information:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | GHS07 | Warning | H315, H319, H335 |

This table is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of a corresponding dinitroaniline precursor.

Experimental Workflow: Synthesis of this compound

Caption: Synthesis of this compound.

Detailed Protocol:

-

Materials: 2,4-dichloro-6-nitroaniline, Tin(II) chloride (SnCl₂), concentrated Hydrochloric acid (HCl), 50% Potassium hydroxide (KOH) solution, Diethyl ether, Sodium hydroxide pellets.

-

Procedure:

-

A mixture of 2,4-dichloro-6-nitroaniline and SnCl₂ is mechanically stirred under a nitrogen atmosphere.

-

Concentrated HCl is added, and the mixture is warmed to 75-80°C for 2 hours.

-

The reaction mixture is then cooled in an ice bath and neutralized to a pH of 9 with a 50% KOH solution.

-

The product is extracted with diethyl ether.

-

The combined organic extracts are dried over sodium hydroxide pellets and filtered.

-

The solvent is evaporated to yield this compound.

-

Synthesis of Benzimidazole Derivatives

This compound is a key precursor for the synthesis of 4,6-dichlorobenzimidazoles. A general and efficient method involves the condensation reaction with various aldehydes.

Experimental Workflow: Synthesis of 4,6-Dichlorobenzimidazoles

Caption: Synthesis of 4,6-dichlorobenzimidazoles.

Detailed Protocol:

-

Materials: this compound, a substituted aldehyde, and a suitable solvent (e.g., ethanol, acetic acid).

-

Procedure:

-

This compound and the aldehyde are dissolved in the chosen solvent.

-

The reaction mixture is typically heated under reflux for a specified period.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is then purified by recrystallization or column chromatography.

-

Analytical Characterization

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the amine protons. The chemical shifts and splitting patterns will be influenced by the chlorine and amine substituents. |

| ¹³C NMR | Signals for the six carbon atoms of the benzene ring. The chemical shifts will be affected by the attached chlorine and amino groups. |

| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (177.03 g/mol ), along with characteristic isotopic peaks due to the presence of two chlorine atoms. |

Applications in Drug Development and Biological Activity

The primary application of this compound in drug development lies in its use as a scaffold for the synthesis of benzimidazole derivatives. The resulting 4,6-dichloro-substituted benzimidazoles have shown potential in various therapeutic areas.

Anticancer Activity

Benzimidazole derivatives are recognized for their broad spectrum of biological activities, including anticancer properties.[4] The incorporation of chlorine atoms on the benzimidazole ring can enhance the lipophilicity and biological activity of the molecule.

Signaling Pathway: BRAF Kinase Inhibition

Recent studies have shown that certain 5,6-dichlorobenzimidazole derivatives, which are isomers of the compounds derived from this compound, are potent inhibitors of both wild-type and mutated BRAF kinases.[5][6] The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is often dysregulated in various cancers. Inhibition of BRAF can block downstream signaling, leading to reduced cell proliferation and induction of apoptosis.

Caption: Inhibition of the BRAF signaling pathway.

Antimicrobial Activity

Benzimidazole derivatives are also known to possess significant antimicrobial activity against a range of bacteria and fungi.[7][8] The mechanism of action can vary but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The introduction of dichloro substituents on the benzimidazole core can modulate the antimicrobial spectrum and potency.

Conclusion

This compound is a synthetically versatile intermediate with significant potential in the field of medicinal chemistry. Its primary utility lies in the preparation of 4,6-dichlorobenzimidazole derivatives, which have demonstrated promising anticancer and antimicrobial activities. Further exploration of this scaffold and the development of novel synthetic methodologies will likely lead to the discovery of new and potent therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the unique properties of this compound.

References

- 1. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-二氯-1,2-二氨基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. repository.lincoln.ac.uk [repository.lincoln.ac.uk]

- 6. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Potential of Benzimidazole Derived Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 3,5-Dichlorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic properties of 3,5-Dichlorobenzene-1,2-diamine. Due to the limited availability of published experimental data for this specific isomer, this document focuses on predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed, generalized experimental protocols for obtaining these spectra are provided to guide researchers in their analytical workflows. This guide aims to serve as a valuable resource for scientists and professionals involved in the synthesis, characterization, and application of halogenated aromatic diamines in drug development and other research areas.

Introduction

This compound, a substituted aromatic diamine, is a potential building block in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. Accurate characterization of this molecule is paramount for its effective utilization. This guide outlines the predicted spectroscopic data and provides standardized methodologies for its empirical determination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, the known spectroscopic behavior of its functional groups (aromatic ring, amino groups, and chloro groups), and data from isomeric compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 6.7 - 7.0 | Doublet | 1H | Aromatic C-H ortho to NH₂ |

| ~ 6.5 - 6.8 | Doublet | 1H | Aromatic C-H meta to both NH₂ |

| ~ 3.5 - 4.5 | Broad Singlet | 4H | -NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | C-NH₂ |

| ~ 130 - 135 | C-Cl |

| ~ 115 - 125 | C-H |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong, Doublet | N-H stretching (asymmetric and symmetric) |

| 1620 - 1580 | Medium-Strong | N-H bending (scissoring) |

| 1500 - 1400 | Medium-Strong | C=C aromatic ring stretching |

| 1300 - 1200 | Strong | C-N stretching |

| 850 - 750 | Strong | C-Cl stretching |

| 800 - 600 | Strong, Broad | N-H wagging |

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity | Assignment |

| 176 | High | [M]⁺ (with ²³⁵Cl) |

| 178 | Medium | [M+2]⁺ (with ¹³⁵Cl and ¹³⁷Cl) |

| 180 | Low | [M+4]⁺ (with ²³⁷Cl) |

| 141 | Medium | [M-Cl]⁺ |

| 114 | Medium | [M-C₂H₂N]⁺ |

Ionization Mode: Electron Ionization (EI)

Table 5: Predicted UV-Vis Spectroscopy Data

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Assignment |

| ~ 210 - 230 | High | Ethanol | π → π* transition |

| ~ 280 - 300 | Moderate | Ethanol | n → π* transition |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Reference: DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube and inserted directly into the ion source. The probe is heated to volatilize the sample.

Acquisition Parameters (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: 50-500 m/z.

-

Scan Rate: 1 scan/second.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent such as ethanol or methanol at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent. The absorbance should ideally be in the range of 0.1 to 1.0.

-

Fill a quartz cuvette with the dilute solution for analysis.

-

Fill a matching quartz cuvette with the pure solvent to be used as a reference.

Data Acquisition:

-

Wavelength Range: 200-800 nm.

-

Scan Speed: Medium.

-

Slit Width: 1.0 nm.

-

Baseline Correction: Perform a baseline correction with the reference cuvette containing the pure solvent.

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis and characterization of a dichlorinated diaminobenzene derivative.

Caption: A generalized workflow for the synthesis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The tabulated predicted data, in conjunction with the detailed experimental protocols, offers a robust framework for researchers to empirically determine and validate the structure and purity of this compound. The provided workflows can be adapted for the synthesis and characterization of other related aromatic diamines, aiding in the streamlined development of novel chemical entities.

Navigating the Solubility of 3,5-Dichlorobenzene-1,2-diamine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of 3,5-Dichlorobenzene-1,2-diamine in organic solvents. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. It consolidates the known physicochemical properties of the compound, offers a predictive framework for its solubility based on the principle of "like dissolves like," and presents a detailed, generalized experimental protocol for the systematic determination of its solubility. This guide is intended to empower scientific professionals to conduct their own precise solubility studies, a critical step for process chemistry, formulation development, and preclinical assessment.

Introduction

This compound (CAS No. 5233-04-5) is a dichlorinated aromatic diamine. Aromatic diamines are a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. The solubility of such an intermediate is a critical physicochemical parameter that dictates its handling, reaction conditions, purification strategies (such as crystallization), and formulation.

A thorough literature review reveals a significant gap in available quantitative data regarding the solubility of this compound in common organic solvents. This guide addresses this gap by providing a theoretical solubility assessment and a practical, robust methodology for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are essential for understanding its potential interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂ | Sigma-Aldrich[1][2] |

| Molecular Weight | 177.03 g/mol | Sigma-Aldrich[1][2] |

| Appearance | Solid | Sigma-Aldrich[1][2] |

| Melting Point | 60-65 °C | Sigma-Aldrich[1][2] |

| Water Solubility | 469.82 mg/L (Predicted) | Chemchart[3] |

| CAS Number | 5233-04-5 | Sigma-Aldrich[1][2] |

Predicted Solubility Profile in Organic Solvents

The principle of "like dissolves like" serves as a reliable guide for predicting solubility.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar and nonpolar characteristics. The two amino (-NH₂) groups are capable of hydrogen bonding and contribute to the molecule's polarity. The dichlorinated benzene ring, however, is nonpolar and hydrophobic. This amphiphilic nature suggests a nuanced solubility profile.

Based on these structural features, a qualitative prediction of solubility in various classes of organic solvents is presented in Table 2.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amino groups can form strong hydrogen bonds with the hydroxyl groups of the solvent.[5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | High to Moderate | The solvent's dipole moment can interact with the polar amine groups. The absence of solvent hydrogen bond donation may limit solubility compared to protic solvents. For the related isomer 4,5-dichloro-o-phenylenediamine, solubility in DMSO is confirmed. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of the solute can interact favorably with the aromatic solvent via π-stacking, but the polar amine groups may limit overall solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | The chlorine atoms on the solute may have favorable interactions with the chlorinated solvent, but polarity differences will play a significant role. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low | These solvents have a lower polarity and limited ability to solvate the polar amine groups effectively. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The significant difference in polarity between the solute and these nonpolar solvents makes dissolution energetically unfavorable. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound. The isothermal shake-flask method is a widely accepted and reliable technique.[6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with orbital shaking

-

Calibrated thermometer or temperature probe

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Experimental Workflow Diagram

Figure 1: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Accurately add a known volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a stable concentration.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately pass it through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is critical to prevent any undissolved solid from being included in the analysis.

-

-

Quantitative Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with standards of known concentrations is required for this quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Conclusion

References

- 1. research.cbc.osu.edu [research.cbc.osu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound (5233-04-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Khan Academy [khanacademy.org]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. m.youtube.com [m.youtube.com]

Synthesis of 3,5-Dichlorobenzene-1,2-diamine from 2,4-dichloro-6-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 3,5-Dichlorobenzene-1,2-diamine, a key intermediate in the development of various pharmaceutical compounds. The synthesis detailed herein starts from the precursor 2,4-dichloro-6-nitroaniline, outlining a robust and reproducible reduction methodology. This document offers comprehensive experimental protocols, quantitative data, and a visual representation of the chemical transformation to support research and development activities.

Reaction Overview

The synthesis involves the chemical reduction of the nitro group in 2,4-dichloro-6-nitroaniline to an amine group, yielding this compound. This transformation is a critical step in the elaboration of more complex molecular architectures for drug discovery. The reaction is typically carried out using a reducing agent in an acidic medium.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2,4-dichloro-6-nitroaniline.

| Parameter | Value | Units |

| Reactants | ||

| 2,4-dichloro-6-nitroaniline | 7.7 | g |

| 37.2 | mmol | |

| Stannous Chloride (SnCl₂) | 21.6 | g |

| 111.6 | mmol | |

| Hydrochloric Acid (HCl) | 38.5 | ml |

| Reaction Conditions | ||

| Temperature | 75-80 | °C |

| Reaction Time | 2 | h |

| Atmosphere | Nitrogen | |

| Product | ||

| This compound | 6.2 | g |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

2,4-dichloro-6-nitroaniline

-

Stannous Chloride (SnCl₂)

-

Hydrochloric acid

-

50% Potassium hydroxide solution

-

Ether

-

Sodium hydroxide pellets

-

Nitrogen gas supply

-

Standard laboratory glassware and equipment for heating, stirring, cooling, and extraction.

Procedure:

-

Reaction Setup: In a suitable reaction vessel, a mixture of 2,4-dichloro-6-nitroaniline (7.7 g, 37.2 mmol) and SnCl₂ (21.6 g, 111.6 mmol) is prepared. The vessel is then placed under a nitrogen atmosphere, and the mixture is mechanically stirred.[1]

-

Acid Addition and Heating: To the stirred mixture, add hydrochloric acid (38.5 ml). The reaction mixture is then warmed to a temperature of 75°-80° C for a duration of 2 hours.[1]

-

Cooling and Neutralization: After the 2-hour heating period, the mixture is cooled using an ice bath. The cooled mixture is then neutralized to a pH of 9 with a 50% potassium hydroxide solution.[1]

-

Extraction: The neutralized mixture is extracted with ether (3 x 150 ml).[1]

-

Drying and Filtration: The combined organic extracts are dried over sodium hydroxide pellets and subsequently filtered.[1]

-

Solvent Evaporation: The solvent is evaporated from the filtered organic phase to yield 6.2 g of this compound.[1]

Reaction Pathway

The following diagram illustrates the chemical transformation from the starting material to the final product.

Caption: Chemical reduction of 2,4-dichloro-6-nitroaniline.

References

An In-depth Technical Guide to 3,5-Dichlorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and handling of 3,5-Dichlorobenzene-1,2-diamine. This compound serves as a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Core Molecular and Physical Data

This compound, with the CAS number 5233-04-5, is a dichlorinated phenylenediamine. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citations |

| Molecular Weight | 177.03 g/mol | [1][2] |

| Molecular Formula | C₆H₆Cl₂N₂ | [1][2] |

| Synonyms | 3,5-Dichloro-1,2-phenylenediamine | [1] |

| Appearance | Solid | [1] |

| Melting Point | 60-65 °C | [1] |

| Assay Purity | 97% | [1] |

| InChI Key | YWPGZWRHHRUXEK-UHFFFAOYSA-N | [1] |

| SMILES String | Nc1cc(Cl)cc(Cl)c1N | [1] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 2,4-dichloro-6-nitroaniline.

Materials:

-

2,4-dichloro-6-nitroaniline (7.7 g, 37.2 mmol)

-

Stannous chloride (SnCl₂) (21.6 g, 111.6 mmol)

-

Hydrochloric acid (38.5 ml)

-

50% Potassium hydroxide solution

-

Ether

-

Sodium hydroxide pellets

Procedure:

-

A mixture of 2,4-dichloro-6-nitroaniline and SnCl₂ is mechanically stirred under a nitrogen atmosphere.

-

Hydrochloric acid is added, and the mixture is warmed at 75°-80° C for 2 hours.

-

The mixture is then cooled in an ice bath and neutralized to a pH of 9 with a 50% potassium hydroxide solution.

-

The product is extracted with ether (3 x 150 ml).

-

The combined organic extracts are dried over sodium hydroxide pellets and filtered.

-

The solvent is evaporated to yield this compound.

Experimental and Logical Workflows

To visualize the synthesis and potential application of this compound, the following diagrams are provided.

Safety and Handling

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. It is imperative to handle this chemical in a well-ventilated area, preferably under a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.

In case of exposure, immediately flush the affected area with plenty of water. If irritation persists, seek medical attention. For spills, absorb the material with an inert substance and dispose of it in a sealed container according to local regulations.

Applications in Research and Development

Dichlorinated benzene derivatives are common intermediates in the synthesis of a wide range of organic compounds. Specifically, diamino-functionalized benzenes are precursors for the synthesis of benzimidazoles, which are a common scaffold in many pharmaceutical agents. The presence of chloro-substituents can influence the electronic properties and reactivity of the molecule, making it a versatile reagent for creating diverse chemical libraries for drug discovery and agrochemical research.

References

Technical Guide: 3,5-Dichlorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzene-1,2-diamine, also known by its synonym 3,5-dichloro-1,2-phenylenediamine, is an aromatic amine with the chemical formula C₆H₆Cl₂N₂.[1][2] This compound serves as a crucial building block in organic synthesis, particularly as an intermediate in the manufacturing of pharmaceuticals, dyes, and agrochemicals.[1] Its chemical reactivity is characterized by the interplay between the electron-donating amino groups and the electron-withdrawing chloro substituents on the benzene ring.[1] This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its relevance in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonym | 3,5-Dichloro-1,2-phenylenediamine | [2][3] |

| CAS Number | 5233-04-5 | [1][2][4][5][6] |

| Molecular Formula | C₆H₆Cl₂N₂ | [1][2][4][5][6] |

| Molecular Weight | 177.03 g/mol | [1][2][4][5] |

| Appearance | Solid | |

| Melting Point | 60-65 °C | |

| Purity | ≥ 97% | [3][6] |

| InChI Key | YWPGZWRHHRUXEK-UHFFFAOYSA-N | [4] |

| SMILES | Nc1cc(Cl)cc(Cl)c1N | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |

Synthesis

Experimental Protocol: Synthesis of 1,2-Diamino-3,5-dichlorobenzene

This protocol describes the synthesis of this compound from 2,4-dichloro-6-nitroaniline.[7]

Materials:

-

2,4-dichloro-6-nitroaniline

-

Tin(II) chloride (SnCl₂)

-

Hydrochloric acid (HCl)

-

Potassium hydroxide (KOH) solution (50%)

-

Ether

-

Sodium hydroxide (NaOH) pellets

-

Methanol

-

Glyoxylic acid monohydrate

Procedure:

-

In a reaction vessel equipped for mechanical stirring under a nitrogen atmosphere, combine 7.7 g (37.2 mmol) of 2,4-dichloro-6-nitroaniline and 21.6 g (111.6 mmol) of SnCl₂.[7]

-

Add 38.5 ml of hydrochloric acid to the mixture.[7]

-

Heat the mixture to 75-80 °C for 2 hours.[7]

-

After the reaction, cool the mixture in an ice bath and neutralize it to a pH of 9 using a 50% potassium hydroxide solution.[7]

-

Extract the product with ether (3 x 150 ml).[7]

-

Combine the organic extracts and dry them over sodium hydroxide pellets.[7]

-

Filter the solution and evaporate the solvent to yield the crude 1,2-diamino-3,5-dichlorobenzene.[7]

Purification (via derivatization and subsequent recrystallization): The crude product can be further purified by conversion to a quinoxalinone derivative, followed by recrystallization.

-

Dissolve the 6.2 g of crude product in 200 ml of methanol and cool in an ice bath while stirring.[7]

-

Add 2.90 ml of hydrochloric acid, followed by the addition of 3.9 g (42.4 mmol) of glyoxylic acid monohydrate.[7]

-

Remove the ice bath and continue stirring for 16 hours.[7]

-

Filter the resulting precipitate, wash with cold methanol, and dry to obtain an isomeric mixture of dichloroquinoxalin-2(1H)-ones.[7]

-

Recrystallize the isomeric mixture from 100 ml of 2-methoxyethanol to afford the purified 6,8-dichloroquinoxalin-2-(1H)-one.[7]

Applications in Drug Development

This compound is a valuable scaffold for the synthesis of biologically active compounds. Its derivatives have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents. For instance, derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promise.[8] Specifically, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated significant anticancer activity in an A549 human pulmonary cancer cell culture model.[8]

General Workflow for Derivative Synthesis and Screening

The following diagram illustrates a general workflow for the synthesis of novel derivatives from this compound and their subsequent biological evaluation.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

Visualization of Synthesis Workflow

The synthesis of 1,2-diamino-3,5-dichlorobenzene can be visualized as a multi-step process.

References

- 1. CAS 5233-04-5: this compound [cymitquimica.com]

- 2. 3,5-ジクロロ-1,2-ジアミノベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 5233-04-5 | this compound | Aryls | Ambeed.com [ambeed.com]

- 5. 5233-04-5|this compound|BLD Pharm [bldpharm.com]

- 6. 5233-04-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Dichlorobenzene-1,2-diamine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 3,5-Dichlorobenzene-1,2-diamine (CAS No. 5233-04-5). The information is intended to support researchers, scientists, and drug development professionals in using this compound safely within a laboratory setting. This document summarizes key safety data, outlines detailed experimental protocols, and provides visualizations of workflows and potential toxicological pathways.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is essential to understand its potential health effects and physical hazards before handling.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3 | H335: May cause respiratory irritation.[1] |

GHS Label Elements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 5233-04-5 | [3] |

| Molecular Formula | C₆H₆Cl₂N₂ | [3] |

| Molecular Weight | 177.03 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 60-65 °C | [3] |

| Flash Point | Not applicable | [1][3] |

| Storage Class | 11 - Combustible Solids | [1][3] |

Toxicological Information

Proposed Mechanism of Toxicity

Based on studies of the related compound 3,5-dichloroaniline, a potential mechanism of toxicity for this compound involves metabolic activation in the kidney.[3] N-oxidation is suggested as a primary bioactivation pathway, potentially leading to the formation of reactive metabolites that can cause cellular damage, particularly nephrotoxicity.[3]

Caption: Proposed metabolic pathway for this compound toxicity.

Experimental Protocols

Adherence to strict safety protocols is mandatory when working with this compound. The following sections provide detailed methodologies for common laboratory procedures.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling.[2] The following PPE is recommended:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Eye/Face Protection: Safety glasses with side shields or goggles.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if airborne exposure is possible.[2]

Caption: Required Personal Protective Equipment workflow.

Safe Handling and Storage

-

Handling: Avoid contact with skin and eyes.[5] Do not breathe dust. Handle in a well-ventilated place, preferably a chemical fume hood.[5]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid generating dust.

-

Carefully sweep or vacuum up the spilled solid material.

-

Place in a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

Caption: Spill response workflow for this compound.

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately wash off with soap and plenty of water.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Decontamination and Disposal

Decontamination:

Decontamination of equipment that has been in contact with this compound should be performed thoroughly. A general procedure is as follows:

-

Gross contamination should be physically removed.

-

Wash equipment with a laboratory detergent and hot water.

-

Rinse with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood.

-

Rinse with deionized water.

-

Allow to air dry completely.

Disposal:

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential health hazards. By understanding its properties, implementing robust safety protocols, and being prepared for emergencies, researchers can mitigate the risks associated with its use. Always consult the Safety Data Sheet (SDS) before working with this compound and ensure all personnel are trained on its safe handling procedures.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. mdpi.com [mdpi.com]

- 4. Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5552549A - Process for the dechlorination of chlorinated aromatic compounds - Google Patents [patents.google.com]

Reactivity of 3,5-Dichlorobenzene-1,2-diamine with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorobenzene-1,2-diamine is a vital aromatic diamine that serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its unique structural and electronic properties, characterized by the presence of two nucleophilic amino groups and two deactivating chloro substituents on the benzene ring, dictate its reactivity towards electrophilic agents. This technical guide provides a comprehensive overview of the reactivity of this compound with various electrophiles, with a primary focus on its application in the synthesis of benzimidazoles and other significant heterocyclic systems. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its use in research and development, particularly in the field of medicinal chemistry and drug discovery.

Core Reactivity Principles

The reactivity of this compound is primarily governed by the two adjacent amino groups. These groups are strongly activating and ortho-, para-directing in the context of electrophilic aromatic substitution. However, the high nucleophilicity of the nitrogen atoms makes them the primary sites of attack for a wide range of electrophiles. The two chlorine atoms on the benzene ring are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and influences the basicity of the amino groups.

The general reactivity can be summarized as follows:

-

Nucleophilic Attack: The lone pairs of electrons on the nitrogen atoms of the diamine readily attack electron-deficient centers.

-

Cyclocondensation: The 1,2-disposition of the amino groups is ideal for cyclocondensation reactions with bifunctional electrophiles or those that can undergo a subsequent intramolecular cyclization, leading to the formation of stable five- or seven-membered heterocyclic rings.

Caption: Logical workflow of the reaction of this compound with electrophiles.

Reactions with Carbonyl Compounds

The condensation of o-phenylenediamines with carbonyl compounds is a cornerstone of heterocyclic synthesis.[1] this compound follows these established reaction pathways to yield valuable scaffolds like benzimidazoles and benzodiazepines.

Reaction with Aldehydes: Synthesis of Benzimidazoles

The reaction of this compound with aldehydes is a widely used method for the synthesis of 2-substituted-5,7-dichlorobenzimidazoles. This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation (or dehydrogenation) to afford the aromatic benzimidazole ring. A variety of catalysts, including Brønsted and Lewis acids, as well as oxidizing agents, can be employed to facilitate this transformation.[1][2]

Caption: General experimental workflow for benzimidazole synthesis.

Quantitative Data for Benzimidazole Synthesis

| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Anisaldehyde | NH₄Cl | Ethanol | 80 | 2 | Moderate to Good | |

| 2 | Aromatic Aldehydes | p-Toluenesulfonic acid | Solvent-free | Grinding | 0.5-1 | High | [2] |

| 3 | Various Aldehydes | H₂O₂/HCl | Acetonitrile | Room Temp | 0.5-2 | Excellent | [3] |

| 4 | Aromatic Aldehydes | Nano-Fe₂O₃ | Water | Reflux | 1-2 | High | [2] |

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5,7-dichloro-1H-benzimidazole

-

To a mixture of this compound (0.92 mmol) and anisaldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (30 mol%).

-

Stir the resulting mixture for 2 hours at 80°C.

-

Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (1:2 v/v) eluent.

-

After completion, pour the reaction mixture into ice-cold water.

-

Filter the precipitated pale yellow solid.

-

Wash the product twice with water.

-

Dry the product and purify by recrystallization from ethanol to obtain the pure benzimidazole derivative.

Reaction with Ketones: Synthesis of 1,5-Benzodiazepines

The condensation of this compound with ketones, particularly β-dicarbonyl compounds or α,β-unsaturated ketones, leads to the formation of 1,5-benzodiazepine derivatives.[4] These seven-membered heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The reaction is typically catalyzed by acids such as boric acid, p-toluenesulfonic acid, or Lewis acids like Yb(OTf)₃.[4]

Quantitative Data for 1,5-Benzodiazepine Synthesis

| Entry | Ketone | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 1 | Various Ketones | Silver Nitrate | Solvent-free | 80°C, 15-45 min | 85-95 | [4] |

| 2 | 1,3-Diketones | Acid Catalyst | Varies | Reflux | Good | [5] |

| 3 | Acetone | Acetic Acid | Reflux | 4h | 79 (unsubstituted) | [6] |

Experimental Protocol: General Synthesis of 2,3-Dihydro-1H-1,5-benzodiazepines [4]

-

In a round-bottom flask, mix this compound (1 mmol), the desired ketone (2.5 mmol), and a catalytic amount of silver nitrate.

-

Heat the mixture at 80°C under solvent-free conditions for the time specified for the particular ketone (typically 15-45 minutes).

-

Monitor the reaction progress using TLC.

-

Upon completion, add ethanol to the reaction mixture and stir for 5 minutes.

-

Filter the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to afford the pure 1,5-benzodiazepine.

Reactions with Carboxylic Acids and Derivatives

Acylation of one or both amino groups of this compound is a key transformation. When the reaction is performed with carboxylic acids or their derivatives under conditions that promote cyclization, 2-substituted benzimidazoles are formed. This is often referred to as the Phillips-Ladenburg synthesis.[1]

The direct condensation with a carboxylic acid requires high temperatures (e.g., >100°C) to drive off water and facilitate amide formation followed by cyclization.[7] The use of activating agents like dicyclohexylcarbodiimide (DCC) or coupling reagents can enable the reaction to proceed under milder conditions.[7] Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used.

Caption: Pathway for benzimidazole synthesis from a carboxylic acid.

Experimental Protocol: General Condensation with Carboxylic Acids (Phillips-Ladenburg Method) [1]

-

A mixture of this compound (1 equivalent) and a carboxylic acid (1.1 equivalents) is prepared.

-

A dehydrating agent or a mineral acid catalyst (e.g., polyphosphoric acid) is added.

-

The mixture is heated to a high temperature (typically 140-180°C) for several hours.

-

The reaction is cooled and then neutralized with a base (e.g., aqueous sodium carbonate).

-

The precipitated crude product is filtered, washed with water, and purified by recrystallization.

Conclusion

This compound is a highly valuable building block for the synthesis of chlorinated heterocyclic compounds. Its reactivity is dominated by the nucleophilic character of its two amino groups, which readily engage with a variety of electrophiles. The cyclocondensation reactions with carbonyl compounds and carboxylic acid derivatives are particularly robust, providing efficient routes to biologically relevant benzimidazoles and benzodiazepines. The methodologies outlined in this guide, supported by quantitative data and detailed protocols, offer a practical framework for chemists in academic and industrial research to effectively utilize this versatile diamine in the development of novel chemical entities.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Commercial Suppliers and Technical Guide for 3,5-Dichlorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 3,5-Dichlorobenzene-1,2-diamine (CAS No. 5233-04-5), a key building block in the synthesis of various heterocyclic compounds with applications in medicinal chemistry. This document also outlines a general experimental protocol for a common reaction involving this diamine and explores its potential relevance in the synthesis of kinase inhibitors.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of prominent commercial sources.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 5233-04-5 | 97% | 5 g |

| BLD Pharm | 5233-04-5 | Not Specified | Not Specified |

| Amadis Chemical | 5233-04-5 | 97% | 10 g, 25 g |

| Cymit Química S.L. | 5233-04-5 | Not Specified | 250 mg, 1 g, 5 g, 10 g, 25 g |

| Manchester Organics | 5233-04-5 | Not Specified | 1 g, 5 g |

| Apollo Scientific | 5233-04-5 | 99% | Not Specified |

| Alkali Scientific | 5233-04-5 | Not Specified | 5 g |

| Scientific Laboratory Supplies | 5233-04-5 | 97% | Not Specified |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| Appearance | Solid |

| Melting Point | 60-65 °C |

| InChI Key | YWPGZWRHHRUXEK-UHFFFAOYSA-N |

Safety Information

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the respective supplier.

Experimental Protocol: General Procedure for the Synthesis of 5,7-Dichlorobenzimidazoles

The following is a generalized experimental protocol for the condensation reaction of this compound with an aldehyde to form a 5,7-dichlorobenzimidazole derivative. This reaction is a fundamental step in the synthesis of various biologically active molecules.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 5,7-Dichlorobenzimidazoles.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde or a substituted benzaldehyde)

-

Solvent (e.g., ethanol, acetic acid, or dimethylformamide)

-

Catalyst (e.g., a Brønsted or Lewis acid, optional)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in the chosen solvent.

-

Addition of Aldehyde: To the stirred solution, add the aldehyde (1 equivalent). If a catalyst is used, it can be added at this stage.

-

Reaction: Heat the reaction mixture to reflux and maintain the temperature for a period of 2 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by either recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 5,7-dichlorobenzimidazole derivative.

Note: The optimal solvent, temperature, and reaction time will depend on the specific aldehyde used and should be determined experimentally.

Relevance in Drug Development: Synthesis of Kinase Inhibitors

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives, particularly substituted benzimidazoles, are a well-established class of compounds with a broad range of biological activities, including the inhibition of various protein kinases.

Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The benzimidazole scaffold, which can be synthesized from this compound, serves as a privileged structure in the design of kinase inhibitors. The dichloro-substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the final compound, potentially enhancing its potency and selectivity.

The general logical workflow for the development of kinase inhibitors from this starting material is depicted below.

References

In-Depth Technical Guide to 3,5-Dichloro-1,2-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloro-1,2-phenylenediamine (CAS Number: 5233-04-5), a substituted aromatic diamine. This document consolidates available data on its synonyms, physicochemical properties, and detailed experimental protocols for its synthesis. A notable challenge in the literature is the prevalence of data for its isomer, 4,5-Dichloro-1,2-phenylenediamine, necessitating careful differentiation.

Chemical Identity and Synonyms

The primary and most commonly accepted synonym for 3,5-Dichloro-1,2-phenylenediamine is 3,5-Dichloro-1,2-diaminobenzene .[1] Other systematic names include 3,5-dichlorobenzene-1,2-diamine and (2-amino-3,5-dichlorophenyl)amine. It is crucial to use the CAS number 5233-04-5 to distinguish it from its isomers, particularly the more frequently cited 4,5-dichloro isomer (CAS 5348-42-5).

Physicochemical Data

Quantitative data for 3,5-Dichloro-1,2-phenylenediamine is summarized in the table below. Due to a scarcity of specific experimental spectra for this isomer in public databases, representative spectral data for the closely related 4,5-dichloro isomer is provided for comparative purposes.

| Property | Value | Source |

| CAS Number | 5233-04-5 | [1] |

| Molecular Formula | C₆H₆Cl₂N₂ | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| Melting Point | 60-65 °C | [1] |

| 63 °C | ||

| Appearance | Solid | [1] |

| Solubility | Soluble in organic solvents. Limited solubility in water. | |

| InChI | 1S/C6H6Cl2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | [1] |

| SMILES | Nc1cc(Cl)cc(Cl)c1N | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of 3,5-Dichloro-1,2-phenylenediamine are outlined below. These protocols are adapted from available literature and patents.

Synthesis from 2,4-Dichloro-6-nitroaniline

This protocol describes the reduction of 2,4-dichloro-6-nitroaniline to yield 1,2-diamino-3,5-dichlorobenzene.

Materials:

-

2,4-Dichloro-6-nitroaniline

-

Stannous chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

50% Potassium Hydroxide (KOH) solution

-

Ether

-

Sodium Hydroxide (NaOH) pellets

-

Methanol

-

Glyoxylic acid monohydrate

Procedure:

-

A mixture of 2,4-dichloro-6-nitroaniline (7.7 g, 37.2 mmol) and SnCl₂ (21.6 g, 111.6 mmol) is mechanically stirred under a nitrogen atmosphere.

-

Concentrated hydrochloric acid (38.5 ml) is added, and the mixture is heated to 75-80°C for 2 hours.

-

The reaction mixture is cooled in an ice bath and neutralized to a pH of 9 with a 50% potassium hydroxide solution.

-

The product is extracted with ether (3 x 150 ml).

-

The combined organic extracts are dried over sodium hydroxide pellets and filtered.

-

The solvent is evaporated to yield 6.2 g of 1,2-diamino-3,5-dichlorobenzene.

The protocol continues with a subsequent reaction to form a quinoxalinone, which is beyond the scope of this guide.

Multi-Step Synthesis from 3,5-Dichloroaniline

This patented method outlines a three-step synthesis starting from 3,5-dichloroaniline.

Step 1: Synthesis of 2-nitro-3,5-dichloroacetanilide

-

This step involves the protection of one amino group followed by nitration. Specific reagents and conditions are detailed in the patent document.

Step 2: Synthesis of 2-nitro-3,5-dichloroaniline

-

2-nitro-3,5-dichloroacetanilide is added to a reaction vessel.

-

A sodium hydroxide solution (5-30% concentration, preferably 8-15%) is added. The mass ratio of sodium hydroxide to the substrate is ideally between 1.05:1 and 1.1:1.

-

The mixture is stirred and heated to reflux.

-

The reaction is monitored by Gas Chromatography (GC) until completion.

-

After cooling to approximately 40°C, the water is separated, and the mixture is filtered to obtain the 2-nitro-3,5-dichloroaniline product.

Step 3: Synthesis of 3,5-dichloro-o-phenylenediamine

-

Iron powder and water are added to a reactor, stirred, and heated.

-

The 2-nitro-3,5-dichloroaniline from the previous step is added in batches, maintaining the temperature at 70-100°C (preferably 90-95°C). The molar ratio of iron powder to the nitro-compound is in the range of 4.0-4.5:1.

-

The reaction is monitored by GC until completion.

-

The mixture is cooled and filtered to obtain the final product, 3,5-dichloro-o-phenylenediamine, as a gray solid.

Visualized Synthesis Pathway

The following diagram illustrates the multi-step synthesis of 3,5-Dichloro-1,2-phenylenediamine from 2-nitro-3,5-dichloroacetanilide.

Caption: Multi-step synthesis of 3,5-Dichloro-1,2-phenylenediamine.

Applications in Research and Drug Development

While specific applications of 3,5-Dichloro-1,2-phenylenediamine in drug development are not widely documented in readily accessible literature, its structural motif as a substituted phenylenediamine suggests potential as a building block in medicinal chemistry. Phenylenediamines are precursors to various heterocyclic compounds, such as benzimidazoles and quinoxalines, which are important scaffolds in numerous pharmacologically active molecules. The dichloro-substitution pattern can influence the electronic properties and lipophilicity of the resulting compounds, potentially modulating their biological activity and pharmacokinetic properties. Further research is needed to fully explore the utility of this specific isomer in drug discovery.

References

A Technical Guide to 3,5-Dichlorobenzene-1,2-diamine: Synthesis, Properties, and Applications in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzene-1,2-diamine, also known as 3,5-dichloro-1,2-phenylenediamine, is a halogenated aromatic amine that serves as a critical building block in organic synthesis.[1][2] Its unique substitution pattern, featuring two adjacent amino groups and two meta-positioned chlorine atoms, makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinoxalines. This guide provides a comprehensive review of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications as an intermediate in the development of functional materials and potential pharmaceutical agents.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. The compound is typically a solid with a purity of 97% or higher available from commercial suppliers.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5233-04-5 | [1][2][3][4] |

| Molecular Formula | C₆H₆Cl₂N₂ | [1][2][3] |

| Molecular Weight | 177.03 g/mol | [1][2][3][4] |

| Appearance | Solid | [1] |

| Melting Point | 60-65 °C | [1][4] |